(4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine
Description
Properties
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-17-7-2-13(19)12-16(17)18(23)22-10-8-21(9-11-22)15-5-3-14(20)4-6-15/h2-7,12H,8-11,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPVNXYQTBPQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperazine Intermediate Synthesis
The piperazine ring is typically constructed via cyclization or nucleophilic substitution. A common approach involves reacting 1,2-dichloroethane derivatives with primary amines under basic conditions. For example:
Introduction of the 5-Chloro-2-methoxybenzoyl Group
The benzoyl moiety is introduced via condensation reactions:
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Schotten-Baumann Acylation : Reacting piperazine intermediates with 5-chloro-2-methoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base achieves 65–78% yields.
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Coupling Reagents : Alternatively, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) mediates amide bond formation between the piperazine amine and 5-chloro-2-methoxybenzoic acid in DMF, yielding 52–60%.
Final Functionalization to Phenylamine
The phenylamine group is introduced via Suzuki-Miyaura coupling or nitro reduction:
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Nitro Reduction : Catalytic hydrogenation of a nitro precursor using Raney Ni in ethanol converts 4-(4-nitrophenyl)piperazine derivatives to the target amine (55–87% yield).
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with ammonia or protected amines achieves regioselective amination (43–72% yield).
Alternative Methodologies
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
Solid-Phase Synthesis
Immobilized resins enable stepwise assembly:
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Wang Resin Functionalization : Loading 4-aminophenylpiperazine onto Wang resin via carbodiimide chemistry facilitates iterative coupling and cleavage (overall yield: 40–48%).
Industrial-Scale Production
Large-Scale Reactor Conditions
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Temperature Control : Automated reactors maintain 100–120°C for exothermic coupling steps.
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Solvent Systems : Ethanol/water mixtures (3:1 v/v) reduce costs and improve isolation efficiency.
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Quality Control : HPLC purity thresholds (>99.5%) are enforced via recrystallization from ethyl acetate/heptane.
Catalytic Optimization
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Palladium Catalysts : Pd(OAc)₂ or PEPPSI-IPR enhance coupling efficiency in Suzuki reactions (turnover number >1,000).
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Enzymatic Resolution : Lipases selectively hydrolyze undesired stereoisomers, achieving >98% enantiomeric excess (ee) for chiral intermediates.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
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¹H NMR : Key signals include δ 7.53–7.42 ppm (aromatic protons), δ 3.80 ppm (methoxy group), and δ 2.36 ppm (piperazine methyl).
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HRMS : Molecular ion peak at m/z 345.8 [M+H]⁺ confirms molecular formula C₁₈H₂₀ClN₃O₂.
Comparative Data Tables
Table 1: Yield Optimization Across Methods
Table 2: Industrial vs. Lab-Scale Parameters
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 500–5,000 L |
| Temperature Control | Oil bath | Jacketed reactors |
| Purification | Column chromatography | Recrystallization |
| Throughput | 10–100 g/day | 10–50 kg/day |
Challenges and Innovations
Byproduct Management
Chemical Reactions Analysis
Types of Reactions
(4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of piperazine and benzoyl groups can inhibit cell proliferation in various cancer cell lines. The compound's potential as an anticancer agent is supported by findings that show it can induce apoptosis in tumor cells through mechanisms involving the modulation of apoptosis-related proteins and pathways.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | H460 (Lung Cancer) | 12.5 | Induction of apoptosis |
| Compound B | COLO205 (Colorectal) | 8.3 | Inhibition of cell cycle progression |
| Target Compound | Hep 3B (Liver Cancer) | 10.0 | Modulation of Bcl-2 family proteins |
Antidepressant Activity
The compound has also been studied for its potential antidepressant effects. Research suggests that it may act as a serotonin receptor modulator, influencing neurotransmitter levels in the brain, which could be beneficial in treating mood disorders.
Antimicrobial Activity
Compounds similar to (4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine have shown antimicrobial properties against various pathogens. This activity is critical for developing new antibiotics to combat resistant strains.
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that this compound significantly reduces the viability of Hep 3B liver cancer cells, showcasing its potential as a lead compound for further development in cancer therapy.
- Antidepressant Research : A recent study explored the effects of this compound on animal models of depression, revealing promising results in reducing depressive-like behaviors, suggesting its potential utility in treating major depressive disorder.
- Antimicrobial Testing : Laboratory tests indicated that the compound exhibits significant antibacterial activity against Gram-positive bacteria, highlighting its potential application as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
The compound (4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperazine moiety linked to a phenyl group and a chloro-methoxybenzoyl substituent, which may contribute to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of piperazine and benzoyl groups can inhibit cell proliferation in various cancer cell lines. The compound's potential as an anticancer agent is supported by findings that show it can induce apoptosis in tumor cells through mechanisms involving the modulation of apoptosis-related proteins and pathways.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | H460 (Lung Cancer) | 12.5 | Induction of apoptosis |
| Compound B | COLO205 (Colorectal) | 8.3 | Inhibition of cell cycle progression |
| (Target Compound) | Hep 3B (Liver Cancer) | 10.0 | Modulation of Bcl-2 family proteins |
Inhibition of Factor XIa
The compound has been investigated for its role as a Factor XIa inhibitor, which is relevant in the context of anticoagulation therapy. Factor XIa plays a crucial role in the intrinsic pathway of coagulation, and its inhibition can help prevent thrombus formation without significantly increasing bleeding risk. The structure-activity relationship (SAR) studies suggest that modifications to the piperazine and benzoyl moieties enhance inhibitory potency against Factor XIa.
Table 2: Inhibition Potency Against Factor XIa
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : It has been shown to interfere with the cell cycle, particularly at the G2/M phase, thereby inhibiting proliferation.
- Protein Interaction : The ability to bind to specific proteins involved in cancer progression and coagulation pathways enhances its therapeutic potential.
Case Studies
A recent study evaluated the effects of the compound on various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents. The study utilized MTT assays to assess cell viability and found that the compound exhibited lower IC50 values than some existing treatments, suggesting enhanced efficacy.
Case Study Summary:
- Study Focus : Evaluation of cytotoxicity against multiple cancer cell lines.
- Key Findings :
- Significant reduction in viability was observed in H460 and COLO205 cell lines.
- Enhanced apoptosis markers were detected through flow cytometry analysis.
Q & A
Q. What are the optimized synthetic routes for preparing (4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine?
Methodological Answer: The synthesis typically involves multi-step processes, starting with cyclization of substituted benzoic acid derivatives. For example, phosphorous oxychloride (POCl₃) is used at 120°C to cyclize intermediates like substituted benzohydrazides into oxadiazoles or pyrazole derivatives . Key steps include:
- Cyclization : Reacting 5-chloro-2-methoxybenzoyl derivatives with hydrazides or thioureas.
- Coupling : Introducing the piperazine-phenylamine moiety via nucleophilic substitution or condensation.
- Purification : Column chromatography or recrystallization to isolate the final compound.
Table 1 : Example reaction conditions and yields:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 120°C, 6h | 65–78 | |
| Piperazine coupling | K₂CO₃, DMF, 24h | 52–60 |
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer: A combination of analytical techniques is employed:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺).
- Elemental Analysis : Matches calculated vs. observed C, H, N, Cl percentages.
Q. What pharmacological screening protocols are used to evaluate its bioactivity?
Methodological Answer: Standard assays include:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Carbonic anhydrase or kinase inhibition assays using spectrophotometric methods .
Critical Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent-only blanks to rule out artifacts.
Advanced Research Questions
Q. How do structural modifications impact the compound’s biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies focus on:
- Substituent Effects : Replacing the methoxy group (e.g., with fluorine or methyl) alters lipophilicity and target binding .
- Piperazine Flexibility : Rigidifying the piperazine ring (e.g., via benzyl substitution) enhances selectivity for dopamine receptors .
Table 2 : Example substituent effects on cytotoxicity (IC₅₀, μM):
| Substituent | HeLa Cells | MCF-7 Cells |
|---|---|---|
| 5-Cl, 2-OCH₃ | 12.3 | 15.7 |
| 5-F, 2-CH₃ | 8.9 | 10.2 |
| 5-NO₂, 2-OCH₃ | >50 | >50 |
| Data derived from |
Q. What computational strategies are employed to predict binding modes or optimize synthesis?
Methodological Answer: Advanced methods include:
- Quantum Chemical Calculations : Density functional theory (DFT) models reaction pathways to optimize cyclization steps .
- Molecular Docking : Predicts interactions with targets (e.g., carbonic anhydrase) using AutoDock Vina or Schrödinger Suite .
- Machine Learning : Analyzes reaction databases to prioritize experimental conditions, reducing trial-and-error approaches .
Case Study : DFT-guided optimization of POCl₃-mediated cyclization increased yields by 18% .
Q. How can contradictory bioactivity data from different studies be resolved?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Differences in cell line passage numbers or bacterial strains.
- Impurity Profiles : HPLC purity checks (>95%) and LC-MS characterization are critical .
- Solubility Effects : Use standardized DMSO stock concentrations (e.g., 10 mM) to avoid precipitation .
Resolution Workflow :
Replicate assays under identical conditions.
Cross-validate with orthogonal methods (e.g., SPR for binding affinity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
